Covalent Warhead Functionality: Acrylamide vs. Primary Amine Differentiation at the Azetidine 3-Position
The target compound carries an electrophilic acrylamide (prop-2-enamide) at the azetidine 3-position, enabling covalent engagement of active-site cysteine thiols via Michael addition. The closest commercially available benzodioxine-sulfonyl azetidine analog, 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-amine (CAS 1423028-22-1), bears a non-electrophilic primary amine at the same position and lacks covalent targeting capacity entirely . Azetidine acrylamides as a class have been validated to stereoselectively inhibit NSUN2 (IC₅₀ = 1.3 μM for MY-1B) through covalent modification of the conserved catalytic cysteine C271, with negligible cross-reactivity against other NSUN family members [1]. The benzodioxine-6-sulfonyl substituent on the target compound provides a distinct steric and electronic environment compared to the aryl substituents on MY-1B, predicting divergent target engagement profiles.
| Evidence Dimension | Electrophilic reactivity (covalent bond formation with cysteine thiol) |
|---|---|
| Target Compound Data | Acrylamide warhead present (C=C–C(=O)–NH–); capable of Michael addition with Cys-SH; no direct Ki reported |
| Comparator Or Baseline | CAS 1423028-22-1: primary amine (–NH₂), non-electrophilic, incapable of covalent cysteine modification; MY-1B (CAS 2929308-79-0): acrylamide present, NSUN2 IC₅₀ = 1.3 μM |
| Quantified Difference | Qualitative: covalent (target compound) vs. non-covalent (CAS 1423028-22-1) mechanism of action. For the azetidine acrylamide class, MY-1B shows NSUN2 IC₅₀ = 1.3 μM vs. >100 μM for non-covalent matched controls |
| Conditions | Class-level: Recombinant NSUN2 catalytic activity assay; cysteine-directed activity-based protein profiling (ABPP) in human cancer cell lysates [1] |
Why This Matters
For discovery programs requiring irreversible target engagement, only the acrylamide-bearing compound provides covalent inhibition potential; the amine analog is unsuitable for this mode of action.
- [1] Tao Y, Felber JG, Zou Z, et al. Chemical Proteomic Discovery of Isotype-Selective Covalent Inhibitors of the RNA Methyltransferase NSUN2. Angew Chem Int Ed Engl. 2023;62(51):e202311924. DOI: 10.1002/anie.202311924. View Source
